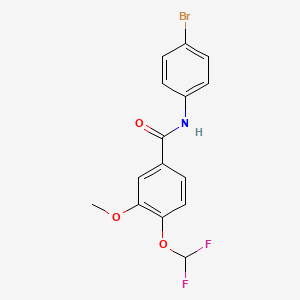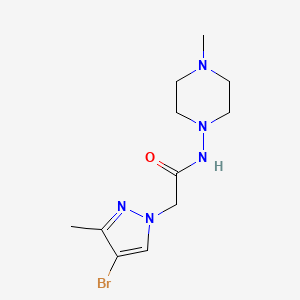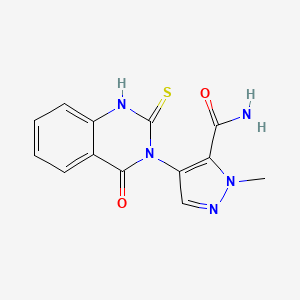
1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound
Synthetic Routes and Reaction Conditions:
The synthesis of 1-Methyl-4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. A commonly utilized route might start with the preparation of a quinazoline precursor, followed by functional group transformations to introduce the oxo and sulfanyl functionalities. Subsequent coupling with a pyrazole derivative would complete the core structure. Specific reaction conditions like temperature, solvents, and catalysts would depend on the individual steps and desired yields.
Industrial Production Methods:
Industrial-scale production would likely involve optimizing each synthetic step for maximum yield and purity, possibly through continuous flow chemistry or employing robust catalytic systems. The key challenges include maintaining reaction selectivity and minimizing by-products.
Types of Reactions:
Oxidation: Can involve reagents like potassium permanganate or hydrogen peroxide to oxidize sulfur groups.
Reduction: Catalytic hydrogenation or metal hydrides could reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution at various positions of the molecule.
Common Reagents and Conditions:
Reagents such as lithium aluminum hydride for reductions, sulfuryl chloride for sulfonylation, and transition metal catalysts for coupling reactions are typical.
Major Products Formed:
Depending on the reaction conditions and reagents used, major products could include derivatives with modified functional groups, enhancing its reactivity or biological activity.
Chemistry:
This compound can act as a scaffold in designing new molecules with diverse functionalities. Its structural features allow for various chemical modifications.
Biology:
Medicine:
Investigated for potential use as a drug candidate due to its complex structure, which could interact with various biological targets.
Industry:
Could be explored for use in creating advanced materials with specific properties, like enhanced binding capabilities for certain substrates.
Mechanism of Action
The mechanism through which 1-Methyl-4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-1H-pyrazole-5-carboxamide exerts its effects largely depends on its specific application. Generally, it could involve binding to target proteins, altering their conformation and activity. Pathways involved might include those linked to signal transduction or metabolic processes.
Comparison with Similar Compounds
Some structurally similar compounds might include other quinazoline derivatives, pyrazole compounds, and carboxamide molecules.
Uniqueness:
What sets it apart is the specific combination of functional groups and the resultant chemical reactivity and potential biological activity. The combination of a quinazoline core with pyrazole functionality is particularly rare and may confer unique properties.
Properties
Molecular Formula |
C13H11N5O2S |
|---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
2-methyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N5O2S/c1-17-10(11(14)19)9(6-15-17)18-12(20)7-4-2-3-5-8(7)16-13(18)21/h2-6H,1H3,(H2,14,19)(H,16,21) |
InChI Key |
FQAMKUFJUDKQNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N2C(=O)C3=CC=CC=C3NC2=S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963679.png)
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B10963680.png)
![3,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10963684.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10963692.png)
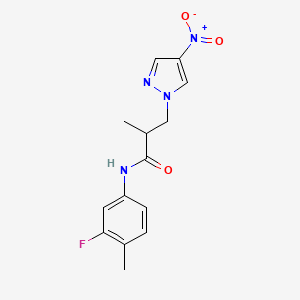
![4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10963700.png)
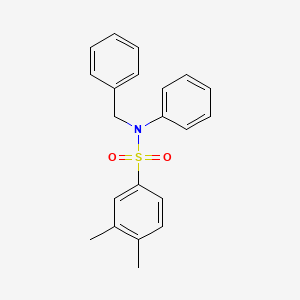
![2-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10963716.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10963728.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10963733.png)
![3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963744.png)
![N,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963766.png)
